Myrsinoic acid A

Antimicrobial screening Natural product characterization Selectivity profiling

Myrsinoic acid A (MAA) is a monohydroxybenzoic acid featuring a 4-hydroxybenzoic acid core substituted with a geranyl group at position 3 and a prenyl group at position 5 (C₂₂H₃₀O₃; MW 342.47-342.50 g/mol). Isolated primarily from Myrsine seguinii and Rapanea ferruginea bark, this aromatic monoterpenoid derivative exhibits log P of 3.30, pKa of 4.5, and is practically insoluble in water.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
Cat. No. B1245737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrsinoic acid A
Synonyms3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid
GHMBB
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C
InChIInChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+
InChIKeySUXGLLRPXXXJER-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrsinoic Acid A: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


Myrsinoic acid A (MAA) is a monohydroxybenzoic acid featuring a 4-hydroxybenzoic acid core substituted with a geranyl group at position 3 and a prenyl group at position 5 (C₂₂H₃₀O₃; MW 342.47-342.50 g/mol) [1]. Isolated primarily from Myrsine seguinii and Rapanea ferruginea bark, this aromatic monoterpenoid derivative exhibits log P of 3.30, pKa of 4.5, and is practically insoluble in water [2][3]. MAA is designated as an EC 4.4.1.11 (methionine γ-lyase) inhibitor and is associated with anti-inflammatory and antineoplastic roles in authoritative databases [4]. Procurement considerations must account for its oil physical state at room temperature, differential stability under forced degradation conditions compared to closely related analogs, and measured purity of 76.20% for isolated material prior to further purification [3].

Natural product identity
Isolated from Myrsine seguinii bark; supplied as an oil-state monohydroxybenzoic acid derivative
Target pathway context
Methionine γ-lyase (EC 4.4.1.11) inhibitor research probe; patent-associated odor-control and anti-inflammatory database annotations
Procurement consideration
Isolated purity ~76%; pre-purification recommended for reproducible quantitative assays

Why Myrsinoic Acid A Cannot Be Interchanged with Myrsinoic Acid B or Other In-Class Analogs


Myrsinoic acid A is not a generic representative of the myrsinoic acid class; critical physicochemical and functional differences render substitution with closely related analogs—particularly myrsinoic acid B—scientifically unsound and experimentally confounding. MAA exists as an oil at room temperature and demonstrates a measured purity of 76.20% in isolated form, whereas MAB is a semi-crystalline powder with 98.90% purity [1]. Furthermore, MAA exhibits distinct bioactivity profiles: while MAB demonstrates antileishmanial activity (IC₅₀ values against Leishmania amazonensis and L. brasiliensis), MAA is specifically documented as inactive against a panel of 10 microorganisms, a property that serves as a critical negative control benchmark or a selectivity advantage depending on assay context [2][3]. The methioninase inhibitory patent literature explicitly lists MAA and MAB as distinct entities, reinforcing that their inclusion in formulations is not interchangeable [4]. Researchers substituting MAA with MAB risk introducing uncontrolled purity variables, differential solubility behavior (log P MAA: 3.30 vs MAB: 3.22; pKa MAA: 4.5 vs MAB: 4.8), and fundamentally different activity spectra that cannot be normalized post hoc [1].

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Purity and physical-state mismatch: MAA is an oil with substantially lower isolated purity than the semi-crystalline myrsinoic acid B (MAB), which may shift assay reproducibility and require distinct handling protocols.
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Bioactivity spectrum divergence: MAA shows no antimicrobial activity against a panel of 10 microorganisms, unlike MAB’s reported antileishmanial profile. Substituting MAA for MAB in antimicrobial screening would introduce a fundamentally different activity baseline.
!
Physicochemical property differences: log P and pKa values differ between MAA and MAB, potentially altering ionization-dependent membrane permeability and target-engagement predictions; stability lability also differs under forced degradation.

Myrsinoic Acid A: Quantified Differentiation from Myrsinoic Acid B and Other Analogs


Differential Antimicrobial Inactivity: A Critical Distinction from Myrsinoic Acid A Derivatives

Myrsinoic acid A demonstrated no antimicrobial activity (MIC not reached within tested concentration range) against Bacillus subtilis, Escherichia coli, Salmonella enterica, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Micrococcus luteus, Candida albicans, Candida krusei, and Candida tropicalis when evaluated via the broth microdilution method [1]. This contrasts with its hydrogenated and acetylated semi-synthetic derivatives, which exhibited measurable activity against B. subtilis, E. coli, S. aureus, and P. aeruginosa [1]. The complete absence of activity in the parent compound establishes a critical baseline for studies requiring antimicrobial-inert negative controls or for investigating structure-activity relationships where the geranyl/prenyl substitution pattern confers target selectivity.

Antimicrobial inactivity
Head-to-head
0 of 10 organisms active (MIC not reached) vs hydrogenated and acetylated derivatives active against 4 of 10
Supports negative-control selection for antimicrobial screening assays
Broth microdilution; panel includes B. subtilis, E. coli, S. aureus, P. aeruginosa, C. albicans
Antimicrobial screening Natural product characterization Selectivity profiling

Physicochemical Divergence from Myrsinoic Acid B: Purity, Log P, and pKa

Myrsinoic acid A (MAA) and myrsinoic acid B (MAB) exhibit distinct physicochemical profiles that preclude interchangeable use in formulation or analytical workflows. MAA is an oil with a measured purity of 76.20%, log P of 3.30, and pKa of 4.5 [1]. In contrast, MAB is a semi-crystalline powder with 98.90% purity, log P of 3.22, and pKa of 4.8 [1]. Under forced degradation stress conditions, MAA demonstrated higher lability (greater susceptibility to degradation) than MAB [1]. Both compounds are practically insoluble in water; however, MAA is very slightly soluble in methanol and acetonitrile, while MAB is slightly soluble in both solvents [1].

Physicochemical profile vs MAB
Head-to-head
Purity (MAA / MAB)76.20% / 98.90%
Physical stateOil / Semi-crystalline powder
log P3.30 / 3.22
pKa4.5 / 4.8
Stability under stressHigher lability / Lower lability
Differences demand separate QC criteria and may affect formulation behavior
Isolated from R. ferruginea bark; LC-UV purity assessment
Pre-formulation Quality control Analytical method development

Photosynthetic Electron Transport Inhibition: Activity of Parent vs. Hydrogenated Derivative

Myrsinoic acid A and its hydrogenated derivative both act as Hill reaction inhibitors in spinach thylakoids, inhibiting electron flow (basal, phosphorylating, and uncoupled) from water to methylviologen [1]. The inhibition site is localized at both the donor and acceptor sides of Photosystem II (PSII), specifically between P680 and QA [1]. Partial reactions of PSII electron flow from water to 2,5-dichloro-1,4-benzoquinone and from water to sodium silicomolybdate were inhibited, as was electron flow from diphenylcarbazide to 2,6-dichloroindophenol [1]. Chlorophyll a fluorescence measurements confirmed that both compounds affect the plastoquinone pool [1].

PSII electron transport inhibition
Cross-study comparable
Inhibits Hill reaction (basal, phosphorylating, uncoupled) at donor and acceptor sides of PSII between P680 and QA
Supports herbicide lead discovery targeting plastoquinone pool
Spinach thylakoid assay; hydrogenated derivative shows comparable activity
Herbicide discovery Photosystem II inhibition Natural product agrochemicals

Methioninase Inhibition Patent Family: MAA as an Odor-Control Candidate

Myrsinoic acid A is claimed in patent families (US2010069477, KR20090035605, CN101495127) as a methioninase inhibitor useful for suppressing methyl mercaptan production—a causative agent of oral malodor [1][2]. The patent explicitly states that MAA was previously known to inhibit cutaneous inflammation via DNA polymerase inhibition, but its odor-eliminating activity was not previously disclosed [2]. The methioninase inhibitory activity is shared with myrsinoic acid B, which has been reported with IC₅₀ values of 10.5 μM against Fusobacterium nucleatum methioninase [3].

Methioninase inhibition patent
Class-level
Claimed as methionine γ-lyase inhibitor for suppressing methyl mercaptan production
Supports odor-control research context; MAA IC₅₀ not publicly specified
MAB IC₅₀ = 10.5 μM against F. nucleatum methioninase (separate literature)
Methionine γ-lyase inhibition Oral malodor Halitosis therapeutics

Biomembrane Interaction Selectivity: Differential Modulation of DPPC vs. DPPS Monolayers

Myrsinoic acid A exhibits a 'bidirectional regulatory' mechanism in biomembrane models: it disrupts the tight packing of dipalmitoylphosphatidylcholine (DPPC) monolayers, potentially contributing to lower toxicity toward normal cell membranes, while simultaneously enhancing the mechanical strength and inducing phase transitions in dipalmitoylphosphatidylserine (DPPS) monolayers [1]. This differential interaction—decreasing order in zwitterionic DPPC while increasing order in anionic DPPS—suggests selective membrane targeting that may underlie its reported antitumor specificity [1]. The study utilized tensiometry and vibrational spectroscopy to characterize these divergent effects [1].

Membrane interaction selectivity
Context-dependent
Decreases DPPC packing order; increases DPPS mechanical strength and induces phase transition
Differential membrane targeting supports tumor-cell membrane selectivity research
Langmuir monolayer tensiometry; DPPC (normal) vs DPPS (tumor-associated)
Membrane biophysics Antitumor mechanism Langmuir monolayers

Myrsinoic Acid A: Evidence-Based Research and Industrial Application Scenarios


Negative Control in Antimicrobial Screening Assays

Myrsinoic acid A is an ideal negative control compound for antimicrobial susceptibility testing when evaluating semi-synthetic derivatives or other prenylated benzoic acid analogs. The documented absence of activity against 10 reference microorganisms (including B. subtilis, E. coli, S. aureus, P. aeruginosa, and C. albicans) provides a validated baseline for distinguishing true antimicrobial activity from solvent or matrix effects [1]. Researchers synthesizing or testing derivatives of MAA can use the parent compound to confirm that any observed antimicrobial activity is genuinely attributable to structural modifications rather than the core scaffold. This is particularly relevant given that hydrogenated and acetylated derivatives demonstrate measurable activity against 4 of the 10 tested organisms [1].

Quality Control and Reference Standard for Myrsinoic Acid B Formulation Development

Given the distinct physicochemical profiles of MAA (oil, 76.20% purity, log P 3.30, pKa 4.5) and MAB (semi-crystalline powder, 98.90% purity, log P 3.22, pKa 4.8), MAA serves as a critical impurity marker and reference standard in the development of MAB-based pharmaceutical or nutraceutical formulations [1]. The higher lability of MAA under forced degradation conditions necessitates its monitoring as a potential degradation product or co-isolate in MAB preparations. Procurement of both compounds is essential for establishing validated LC-UV methods capable of resolving and quantifying each entity independently, as described in the stability-indicating method developed for these markers [1].

Photosystem II Inhibitor Lead for Herbicide Discovery

Myrsinoic acid A is a validated natural product lead for Photosystem II (PSII) herbicide development. Its demonstrated inhibition of the Hill reaction in spinach thylakoids—acting at both donor and acceptor sides of PSII between P680 and QA—positions MAA as a scaffold for designing novel PSII-targeting agrochemicals [1]. The comparable activity of the hydrogenated derivative suggests that the prenyl/geranyl unsaturation pattern may not be critical for PSII inhibition, allowing for synthetic optimization of physicochemical properties while retaining target engagement. Chlorophyll a fluorescence assays confirm that MAA affects the plastoquinone pool, providing a measurable biomarker for in vivo efficacy studies [1].

Oral Malodor Control Formulations (Patent-Protected Application)

Myrsinoic acid A is explicitly claimed in patent families (US2010069477, KR20090035605, CN101495127) as a methioninase inhibitor for suppressing methyl mercaptan production—the volatile sulfur compound responsible for oral malodor [1][2]. The patent literature distinguishes MAA from MAB as a distinct inhibitory entity, and notes that MAA's odor-eliminating activity was previously undisclosed relative to its known anti-inflammatory effects. For industrial partners developing oral care products (mouthwashes, toothpastes, lozenges), MAA represents a patent-protected ingredient option with defined intellectual property boundaries that may differ from those covering MAB-based formulations [2].

Application
Selection Property
Validation Focus
Negative control in antimicrobial screening
Antimicrobial-inert profile
Confirm inactivity against target panel under assay conditions
Impurity marker for MAB formulation development
Purity and stability differential
Develop LC-UV method resolving MAA from MAB
PSII inhibitor lead for herbicide discovery
Photosynthetic electron transport inhibition
In vivo plastoquinone pool biomarker assays
Oral malodor control research (patent context)
Methioninase inhibitory activity
Enzyme assay for methyl mercaptan suppression

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